N-trimethylsilyl-trichloroacetamide N-trimethylsilyl-trichloroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13881765
InChI: InChI=1S/C5H10Cl3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10)
SMILES:
Molecular Formula: C5H10Cl3NOSi
Molecular Weight: 234.6 g/mol

N-trimethylsilyl-trichloroacetamide

CAS No.:

Cat. No.: VC13881765

Molecular Formula: C5H10Cl3NOSi

Molecular Weight: 234.6 g/mol

* For research use only. Not for human or veterinary use.

N-trimethylsilyl-trichloroacetamide -

Specification

Molecular Formula C5H10Cl3NOSi
Molecular Weight 234.6 g/mol
IUPAC Name 2,2,2-trichloro-N-trimethylsilylacetamide
Standard InChI InChI=1S/C5H10Cl3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10)
Standard InChI Key ASABUEJOVHOJSW-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)NC(=O)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-Trimethylsilyl-trichloroacetamide is characterized by a trichloroacetamide backbone modified with a trimethylsilyl (TMS) group. Key structural and physicochemical properties are inferred from related compounds:

Table 1: Inferred Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₆H₁₂Cl₃NOSiMSTFA (C₆H₁₂F₃NOSi)
Molecular Weight~248.6 g/molCalculated
Boiling Point~130–132°C (similar to MSTFA) ,
Density~1.07–1.08 g/cm³MSTFA
SolubilityImmiscible with water; soluble in ethers ,
Refractive Index~1.38MSTFA

The compound’s silyl group enhances volatility, making it suitable for gas chromatography (GC) derivatization, akin to MSTFA .

Synthesis and Reaction Mechanisms

Reaction Mechanism

Silylation typically proceeds via nucleophilic substitution, where the active hydrogen of the acetamide is replaced by the TMS group. For example:
Cl3C-CONH2+(CH3)3Si-NR2Cl3C-CON(Si(CH3)3)R+NH2R\text{Cl}_3\text{C-CONH}_2 + (\text{CH}_3)_3\text{Si-NR}_2 \rightarrow \text{Cl}_3\text{C-CON(Si(CH}_3)_3)\text{R} + \text{NH}_2\text{R}
This mechanism aligns with silylation protocols for MSTFA and similar reagents .

Applications in Organic and Analytical Chemistry

Derivatization for GC-MS

Like MSTFA, N-trimethylsilyl-trichloroacetamide may act as a silylating agent to convert polar functional groups (e.g., -OH, -NH) into volatile trimethylsilyl derivatives, enhancing detectability in GC-MS .

Pharmaceutical Intermediate

Trichloroacetamides are intermediates in synthesizing bioactive molecules. For instance, trichloroacetamide derivatives are metabolites of famprofazone and steroid hormones . Silylation could improve their stability during synthesis.

Catalysis and Cooperative Activation

Protonated phenanthrolinium salts catalyze glycosylation reactions via hydrogen-bonding interactions with trichloroacetamide byproducts . The TMS group in N-trimethylsilyl-trichloroacetamide might modulate such catalytic activity by altering electron density.

Hazard CategoryGHS StatementsSource
FlammabilityH226: Flammable liquid and vaporMSTFA
Skin/IrritationH315/H319: Causes skin/eye irritationTrichloroacetamide
ToxicityH335: May cause respiratory irritation
StorageMoisture-sensitive; store at 2–8°C

Research Findings and Health Implications

Hepatotoxicity of Trichloroacetamide

Exposure to trichloroacetamide (TCAcAm) in mice induced liver inflammation, weight loss, and metabolic disruptions via pathways involving lipid metabolism and xenobiotic detoxification . While N-trimethylsilyl derivatives may exhibit reduced reactivity, their long-term toxicity remains unstudied.

Environmental Impact

Trichloroacetamide is a disinfection byproduct (DBP) in drinking water, with concentrations up to 8.18 μg/L . Silylated derivatives could persist in aquatic systems due to enhanced hydrophobicity, necessitating further ecotoxicological studies.

Industrial and Patent Landscape

Key Patents

  • EP0043630A2: Describes silylation processes using TMS reagents for pharmaceuticals .

  • US4400509A: Covers silylation catalysts for synthesizing silicon-containing acetamides .

Future Directions

  • Synthetic Optimization: Developing one-pot photochemical methods for silylated trichloroacetamides .

  • Toxicological Studies: Assessing the bioaccumulation potential of silylated DBPs.

  • Catalytic Applications: Exploring cooperative catalysis in glycosylation or peptide synthesis .

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